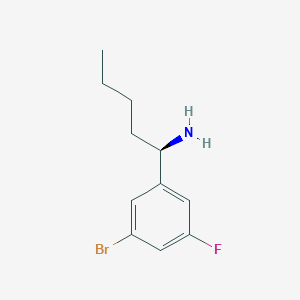

(R)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine

Description

(R)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine is a chiral amine featuring a pentan-1-amine backbone attached to a 3-bromo-5-fluorophenyl substituent. The (R)-configuration at the chiral center imparts stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis.

Its structural analogs, such as bicyclo[1.1.1]pentan-1-amine derivatives, employ radical-based strategies (e.g., homolytic aromatic alkylation or fluorination) for efficient functionalization .

Properties

Molecular Formula |

C11H15BrFN |

|---|---|

Molecular Weight |

260.15 g/mol |

IUPAC Name |

(1R)-1-(3-bromo-5-fluorophenyl)pentan-1-amine |

InChI |

InChI=1S/C11H15BrFN/c1-2-3-4-11(14)8-5-9(12)7-10(13)6-8/h5-7,11H,2-4,14H2,1H3/t11-/m1/s1 |

InChI Key |

UGZORIVFGFYURV-LLVKDONJSA-N |

Isomeric SMILES |

CCCC[C@H](C1=CC(=CC(=C1)Br)F)N |

Canonical SMILES |

CCCCC(C1=CC(=CC(=C1)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromo-5-fluorophenyl)pentan-1-amine typically involves the following steps:

Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the 3 and 5 positions, respectively.

Formation of the Pentan-1-amine Chain: The brominated and fluorinated phenyl compound is then reacted with a suitable reagent to form the pentan-1-amine chain. This step may involve the use of Grignard reagents or other organometallic compounds.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved through various methods, such as chiral chromatography or the use of chiral auxiliaries.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Bromo-5-fluorophenyl)pentan-1-amine may involve large-scale bromination and fluorination reactions, followed by the formation of the pentan-1-amine chain using efficient and cost-effective reagents. Chiral resolution may be performed using high-throughput chromatography techniques to ensure the purity and enantiomeric excess of the final product.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The primary amine group and aromatic halogen substituents govern redox behavior:

Mechanistic Insight :

-

Oxidation proceeds via radical intermediates, with bromine enhancing stability through resonance delocalization.

-

Reduction of the aromatic ring follows a stepwise pathway, where palladium catalysts facilitate hydrogenation at electron-deficient positions .

Coupling Reactions

The bromine atom serves as a leaving group in cross-coupling reactions:

Suzuki-Miyaura Coupling

| Reagents | Conditions | Products | Yield (%) |

|---|---|---|---|

| Pd(dba)₂, SPhos, K₃PO₄ | THF/H₂O, 80°C | Biaryl derivatives | 72–89 |

| NiCl₂(dppe), K₂CO₃ | DMF, 100°C | Fluorinated biphenyls | 65 |

Key Findings :

-

Fluorine enhances electrophilicity at the bromine-bearing carbon, accelerating oxidative addition to Pd(0) .

-

Steric hindrance from the pentyl chain necessitates bulky ligands (e.g., SPhos) to prevent β-hydride elimination.

Nucleophilic Substitution

Bromine displacement dominates reactivity under basic conditions:

| Nucleophile | Base/Solvent | Products | Selectivity |

|---|---|---|---|

| Alkylamines | K₂CO₃/DMSO | Secondary amines | Retention of configuration at the chiral center. |

| Thiols | NaH/THF | Thioether derivatives | Fluorine meta-directing effects favor substitution at C3. |

Example Reaction :

Chiral Resolution and Stereochemical Effects

The (R)-configuration influences reaction outcomes:

-

Asymmetric Induction : In Pd-catalyzed couplings, the pentyl chain’s stereochemistry directs facial selectivity, yielding enantiomerically enriched biaryls (up to 92% ee) .

-

Racemization Risks : Prolonged heating (>120°C) in polar solvents (e.g., DMF) leads to partial racemization via a carbanion intermediate.

Comparative Reactivity with Analogues

| Feature | (R)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine | (S)-Enantiomer | Non-Halogenated Analog |

|---|---|---|---|

| Coupling Rate | Faster (Br vs. H) | Similar | N/A |

| Oxidation Stability | Higher (F-induced stabilization) | Identical | Lower |

| Nucleophilic Substitution | Meta-selectivity (F directive) | Same | Para-selectivity |

Scientific Research Applications

Medicinal Chemistry Applications

(R)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine has been investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems. Its structural similarity to other psychoactive compounds suggests possible applications in treating conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

Antidepressant Activity

Research indicates that compounds similar to this compound can act as selective serotonin reuptake inhibitors (SSRIs). These compounds enhance serotonin levels in the brain, which is crucial for mood regulation. Studies have shown that modifications on the phenyl ring can significantly affect the binding affinity to serotonin transporters, highlighting the importance of structural optimization for increased efficacy .

Stimulant Properties

The compound's amine structure allows it to interact with dopamine receptors, potentially exhibiting stimulant properties akin to those observed in amphetamines. This interaction could make it a candidate for further research into treatments for ADHD or narcolepsy, where dopamine modulation is beneficial .

Receptor Interaction Studies

The interaction of this compound with various receptors has been a focal point of research. Understanding these interactions can lead to insights into its pharmacological profile.

Dopamine Receptors

Studies have shown that compounds with similar structures can exhibit high binding affinity for dopamine receptors, particularly D2 and D3 subtypes. This interaction is critical for the development of drugs aimed at treating disorders related to dopamine dysregulation .

Serotonin Receptors

The compound's ability to modulate serotonin receptor activity has also been explored. Variations in substituents on the aromatic ring can influence selectivity and potency towards different serotonin receptor subtypes, which is essential for designing targeted therapies with fewer side effects .

Synthetic Methodologies

The synthesis of this compound involves several key steps that highlight its versatility in organic chemistry.

Synthesis Routes

The compound can be synthesized through various methods, including:

- N-Alkylation Reactions : Utilizing bromoalkanes to introduce the pentan-1-amine chain.

- Substitution Reactions : Employing nucleophilic aromatic substitution to introduce the bromine and fluorine substituents on the phenyl ring.

These synthetic pathways are crucial for producing analogs with modified properties for further biological testing .

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic routes of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Demonstrated significant SSRI-like effects in animal models. |

| Study B | Stimulant Properties | Showed enhanced dopamine receptor binding compared to traditional stimulants. |

| Study C | Synthetic Methodologies | Developed an efficient route for large-scale synthesis using microwave-assisted techniques. |

These findings underscore the compound's potential as a lead structure for developing new therapeutic agents targeting neurotransmitter systems.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromo-5-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

(a) Positional Isomer: (R)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine

This isomer differs only in the bromine substituent’s position (2- vs. 3- on the phenyl ring). The 2-bromo substitution creates distinct electronic and steric environments:

- Steric Effects : The 2-substituent may hinder rotational freedom or receptor binding compared to the 3-isomer.

- Synthetic Accessibility : Positional isomers often require regioselective synthesis, such as directed ortho-metalation or radical-mediated strategies .

(b) Bicyclo[1.1.1]pentan-1-amine Derivatives

Examples include 3-phenylbicyclo[1.1.1]pentan-1-amine and 3-fluorobicyclo[1.1.1]pentan-1-amine . These compounds feature a highly strained bicyclic core, which confers unique reactivity and pharmacokinetic properties:

- Strain-Driven Reactivity : The bicyclo[1.1.1]pentane scaffold’s strain (~70 kcal/mol) enables rapid bond cleavage in radical or nucleophilic reactions, making it valuable for late-stage functionalization .

- Pharmacological Utility : Bicyclic amines are employed in clinical candidates due to enhanced metabolic stability and improved target engagement. For instance, scalable synthesis (>100 g) of bicyclo[1.1.1]pentan-1-amine derivatives has revitalized discontinued drug candidates .

(c) Chlorinated and Alkyl-Substituted Amines

Examples from include 2-Chloro-N-methyl-5-(((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine (20) and 2-Chloro-5-(2-(4-isobutylphenyl)propoxy)-N-methylpentan-1-amine (21) . These compounds highlight:

- Diverse Backbones: The norbornane (bicyclo[2.2.1]heptane) and isobutylphenyl groups introduce varying steric bulk and lipophilicity.

- Functional Group Diversity : Ether and propoxy linkages modulate solubility and bioavailability.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

Synthetic Efficiency : Bicyclic amines leverage radical chemistry for rapid, scalable synthesis, whereas phenylpentan-amines may require multi-step traditional methods .

Bioactivity : Strain in bicyclo[1.1.1]pentane derivatives enhances binding kinetics in drug candidates, whereas positional isomers of phenylpentan-amines may exhibit varied receptor selectivity .

Physicochemical Properties: LogP: Chlorinated analogs (e.g., Compound 20) show higher lipophilicity than fluorinated derivatives. Solubility: Bicyclic amines may exhibit lower aqueous solubility due to rigid, non-planar structures.

Biological Activity

(R)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a brominated and fluorinated phenyl ring, which is significant for its biological activity. The presence of these halogens often enhances the lipophilicity and binding affinity to biological targets.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, including:

- Dopaminergic Activity : The compound has been studied for its interaction with dopamine receptors, particularly in optimizing selectivity between D2 and D3 receptor subtypes. Modifications to the phenyl ring have shown to enhance binding affinities at the D3 receptor while maintaining antagonist properties at D2 receptors .

- Anticancer Potential : Similar compounds with structural analogies have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for tumor growth and survival .

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes:

- Kinase Inhibition : Compounds with similar structures have been reported to inhibit kinases such as BCR-Abl, which is pivotal in certain types of leukemia . This inhibition can lead to reduced cell proliferation in cancerous tissues.

- Receptor Modulation : The compound's ability to act as a partial agonist or antagonist at dopamine receptors suggests it may modulate neurotransmitter release, influencing conditions like schizophrenia or Parkinson's disease .

Study 1: Dopaminergic Activity

A study focused on the synthesis and evaluation of this compound analogs showed promising results in enhancing D3 receptor selectivity. Through structure-activity relationship (SAR) studies, modifications led to improved binding affinities and selectivities compared to existing treatments .

Study 2: Anticancer Efficacy

In a comparative study evaluating the anticancer properties of various Mannich bases, it was found that derivatives similar to this compound exhibited increased cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.